molecular formula C5H9N3 B13963406 3,4-Dihydro-3-methyl-4-pyrimidinamine CAS No. 57356-68-0

3,4-Dihydro-3-methyl-4-pyrimidinamine

Cat. No.: B13963406
CAS No.: 57356-68-0
M. Wt: 111.15 g/mol
InChI Key: KXSXRWKXZMAWMI-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-methyl-4-pyrimidinamine is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-methyl-4-pyrimidinamine typically involves the reaction of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of ethyl acetoacetate, urea, and an aldehyde in the presence of a catalyst such as hafnium(IV) triflate (Hf(OTf)4) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-methyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

3,4-Dihydro-3-methyl-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3-methyl-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

57356-68-0

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

3-methyl-4H-pyrimidin-4-amine

InChI

InChI=1S/C5H9N3/c1-8-4-7-3-2-5(8)6/h2-5H,6H2,1H3

InChI Key

KXSXRWKXZMAWMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=CC1N

Origin of Product

United States

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